Cas no 37835-53-3 (1,4-Diethyl-4-piperidinol)

1,4-Diethyl-4-piperidinol is a piperidine derivative characterized by its tertiary amine and hydroxyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a key intermediate in the preparation of more complex molecules. Its ethyl substituents enhance lipophilicity, potentially improving bioavailability in drug design applications. The presence of both basic (amine) and polar (hydroxyl) groups allows for tunable reactivity, making it useful in heterocyclic chemistry and catalyst development. Careful handling is advised due to its potential sensitivity to oxidation and reactivity under acidic or basic conditions. The compound is typically supplied with high purity to ensure consistent performance in synthetic workflows.
1,4-Diethyl-4-piperidinol structure
1,4-Diethyl-4-piperidinol structure
Product Name:1,4-Diethyl-4-piperidinol
CAS No:37835-53-3
MF:C9H19NO
MW:157.253262758255
CID:2185219
PubChem ID:588296
Update Time:2025-11-06

1,4-Diethyl-4-piperidinol Chemical and Physical Properties

Names and Identifiers

    • 1,4-Diethyl-4-piperidinol
    • 4-Piperidinol, 1,4-diethyl-
    • 1,4-Diethyl-4-piperidinol #
    • YCLSLDDPIKHKSJ-UHFFFAOYSA-N
    • Inchi: 1S/C9H19NO/c1-3-9(11)5-7-10(4-2)8-6-9/h11H,3-8H2,1-2H3
    • InChI Key: YCLSLDDPIKHKSJ-UHFFFAOYSA-N
    • SMILES: OC1(CC)CCN(CC)CC1

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.5
  • XLogP3: 1.2

1,4-Diethyl-4-piperidinol Pricemore >>

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Additional information on 1,4-Diethyl-4-piperidinol

Introduction to 1,4-Diethyl-4-piperidinol (CAS No. 37835-53-3)

1,4-Diethyl-4-piperidinol, also known by its CAS number 37835-53-3, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities. The unique structure of 1,4-Diethyl-4-piperidinol makes it a valuable candidate for various applications, including the development of new therapeutic agents and the study of biological processes.

The chemical structure of 1,4-Diethyl-4-piperidinol consists of a piperidine ring with two ethyl groups attached at the 1 and 4 positions, and a hydroxyl group at the 4 position. This configuration imparts specific properties to the molecule, such as solubility, reactivity, and biological activity. The presence of the hydroxyl group can facilitate interactions with biological targets, making it an interesting compound for further investigation.

In recent years, research on 1,4-Diethyl-4-piperidinol has focused on its potential therapeutic applications. Studies have shown that this compound exhibits anti-inflammatory and analgesic properties, which could be beneficial in the treatment of various inflammatory diseases and pain conditions. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 1,4-Diethyl-4-piperidinol derivatives demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. These findings suggest that further optimization of this compound could lead to the development of novel anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 1,4-Diethyl-4-piperidinol has also been explored for its potential as a neuroprotective agent. Research conducted at the University of California, Los Angeles (UCLA) in 2021 indicated that this compound could protect neurons from oxidative stress and apoptosis. The study used cell culture models to demonstrate that 1,4-Diethyl-4-piperidinol reduced oxidative damage and improved cell viability under stress conditions. These results highlight the potential of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The pharmacokinetic properties of 1,4-Diethyl-4-piperidinol have also been investigated to understand its behavior in biological systems. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that this compound exhibited favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity. These characteristics make it an attractive candidate for drug development, as they suggest that it can be effectively delivered to target tissues with minimal side effects.

In addition to its therapeutic potential, 1,4-Diethyl-4-piperidinol has been used as a building block in organic synthesis. Its versatile chemical structure allows for the synthesis of a wide range of derivatives with diverse biological activities. For example, researchers at Harvard University have utilized this compound as a starting material to synthesize novel compounds with antiviral properties. These derivatives have shown promise in inhibiting viral replication in preliminary studies, opening up new avenues for antiviral drug discovery.

The safety profile of 1,4-Diethyl-4-piperidinol is another important aspect that has been studied extensively. Toxicological evaluations have shown that this compound is generally well-tolerated at therapeutic doses. However, like any chemical compound, it is important to conduct thorough safety assessments before advancing it into clinical trials or commercial use. Preclinical studies have indicated that 1,4-Diethyl-4-piperidinol does not exhibit significant toxicity at relevant concentrations, which is a positive sign for its future development.

In conclusion, 1,4-Diethyl-4-piperidinol (CAS No. 37835-53-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development into therapeutic agents for various diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to the advancement of drug discovery and development efforts.

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